4-Hydroxy-3,5-dimethoxybenzaldehyde-D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of benzaldehyde and is characterized by the presence of hydroxyl and methoxy groups on the benzene ring . This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-3,5-dimethoxybenzaldehyde-D6 can be synthesized through several methods. One common synthetic route involves the methylation of 4-hydroxybenzaldehyde using dimethyl sulfate in the presence of a base such as sodium hydroxide . The reaction conditions typically include a temperature range of 50-60°C and a reaction time of 2-3 hours.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3,5-dimethoxybenzaldehyde-D6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The methoxy and hydroxyl groups can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include syringic acid (from oxidation), syringyl alcohol (from reduction), and various substituted derivatives (from substitution reactions) .
Scientific Research Applications
4-Hydroxy-3,5-dimethoxybenzaldehyde-D6 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of lignin, a major component of plant cell walls.
Medicine: Research has explored its potential as an antioxidant and anti-inflammatory agent.
Industry: It is used in the production of fragrances, flavors, and dyes.
Mechanism of Action
The mechanism by which 4-Hydroxy-3,5-dimethoxybenzaldehyde-D6 exerts its effects involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory properties are linked to the inhibition of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxybenzaldehyde
- 3,5-Dimethoxybenzaldehyde
- Syringic acid
- Syringyl alcohol
Uniqueness
4-Hydroxy-3,5-dimethoxybenzaldehyde-D6 is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H10O4 |
---|---|
Molecular Weight |
188.21 g/mol |
IUPAC Name |
4-hydroxy-3,5-bis(trideuteriomethoxy)benzaldehyde |
InChI |
InChI=1S/C9H10O4/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-5,11H,1-2H3/i1D3,2D3 |
InChI Key |
KCDXJAYRVLXPFO-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1O)OC([2H])([2H])[2H])C=O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.